molecular formula C20H14Cl2F3N3O2S B284288 N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284288
M. Wt: 488.3 g/mol
InChI Key: IYCDNAXIXHSGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as DAS181, is a novel antiviral drug that has been developed to treat respiratory viral infections. It is a small molecule drug that acts by cleaving sialic acid receptors on the surface of respiratory epithelial cells, which prevents the virus from entering and infecting the cells.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the cleavage of sialic acid receptors on the surface of respiratory epithelial cells, which prevents the virus from entering and infecting the cells. This is achieved by the enzymatic activity of the drug, which cleaves the sialic acid residues on the surface of the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide are mainly related to its antiviral activity. It has been shown to reduce viral replication in vitro and in vivo, and to improve symptoms and reduce mortality in animal models of respiratory viral infections. It has also been shown to have a good safety profile, with no significant adverse effects observed in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide for lab experiments is its broad-spectrum antiviral activity against a variety of respiratory viruses. This makes it a useful tool for studying the pathogenesis and treatment of respiratory viral infections. However, one limitation of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is its high cost and limited availability, which may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is to explore its potential use as a prophylactic agent for respiratory viral infections, particularly in high-risk populations such as immunocompromised patients and the elderly. Another direction is to investigate its potential use in combination with other antiviral drugs, to improve efficacy and reduce the development of drug resistance. Additionally, further research is needed to better understand the mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, and to identify potential biomarkers for predicting response to treatment.

Synthesis Methods

The synthesis method of N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a series of chemical reactions that include the coupling of 2,6-dichloroaniline with 4-methoxyphenylacetonitrile, followed by the condensation of the resulting intermediate with 6-(trifluoromethyl)-2-pyrimidinethiol. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its antiviral activity against a variety of respiratory viruses, including influenza A and B viruses, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. It has been shown to be effective in vitro and in vivo, and has also been tested in clinical trials for its safety and efficacy.

properties

Molecular Formula

C20H14Cl2F3N3O2S

Molecular Weight

488.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14Cl2F3N3O2S/c1-30-12-7-5-11(6-8-12)15-9-16(20(23,24)25)27-19(26-15)31-10-17(29)28-18-13(21)3-2-4-14(18)22/h2-9H,10H2,1H3,(H,28,29)

InChI Key

IYCDNAXIXHSGAB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.